3-(Cyclopentylmethylidene)azetidine
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Overview
Description
3-(Cyclopentylmethylidene)azetidine is a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylmethylidene)azetidine typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is efficient for synthesizing functionalized azetidines.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of palladium-catalyzed cross-coupling reactions. These methods are scalable and provide high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopentylmethylidene)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted azetidines, depending on the reagents and conditions used .
Scientific Research Applications
3-(Cyclopentylmethylidene)azetidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethylidene)azetidine involves its interaction with specific molecular targets. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity . Additionally, its unique structure allows it to interact with cellular pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
β-Lactams: Four-membered rings containing nitrogen and oxygen, known for their antibiotic properties.
Uniqueness: 3-(Cyclopentylmethylidene)azetidine stands out due to its balanced ring strain, which provides both stability and reactivity. This makes it a versatile compound for various applications, unlike aziridines, which are more reactive and less stable, or pyrrolidines, which are more stable but less reactive .
Properties
Molecular Formula |
C9H15N |
---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
3-(cyclopentylmethylidene)azetidine |
InChI |
InChI=1S/C9H15N/c1-2-4-8(3-1)5-9-6-10-7-9/h5,8,10H,1-4,6-7H2 |
InChI Key |
QWLXWFMWEDAHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C=C2CNC2 |
Origin of Product |
United States |
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